Phenylmercuriurea
Description
Phenylmercuriurea (CAS: 2279-64-3), also known as phenylmercuric urea, is an organomercury compound with the molecular formula C₇H₈HgN₂O . It consists of a phenyl group bonded to a mercury atom, which is further coordinated to a urea moiety. Historically, it has been utilized as a pesticide, fungicide, and preservative in industrial and agricultural applications . Its biocidal properties stem from the mercury ion’s ability to inhibit enzyme activity and disrupt cellular processes, though its use has declined due to mercury’s environmental persistence and toxicity .
Properties
CAS No. |
2279-64-3 |
|---|---|
Molecular Formula |
C7H8HgN2O |
Molecular Weight |
336.74 g/mol |
IUPAC Name |
(carbamoylamino)-phenylmercury |
InChI |
InChI=1S/C6H5.CH4N2O.Hg/c1-2-4-6-5-3-1;2-1(3)4;/h1-5H;(H4,2,3,4);/q;;+1/p-1 |
InChI Key |
UNQDVBLGFWIFGX-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)[Hg]NC(=O)N |
Canonical SMILES |
C1=CC=C(C=C1)[Hg+].C(=N)(N)[O-] |
Appearance |
Solid powder |
Other CAS No. |
2279-64-3 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Phenylmercuriurea; Abavit; Acrox; Leytosan; NSC 310159; NSC310159; NSC-310159 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Phenylmercury Compounds
Phenylmercuriurea belongs to a broader class of organomercury compounds. Below is a detailed comparison with structurally and functionally analogous derivatives:
Table 1: Key Properties of this compound and Analogues
Structural Differences and Implications
- This compound contains a urea group , which enhances its solubility in polar solvents compared to phenylmercuric acetate or nitrate .
- Phenylmercuric acetate features an acetate group , making it more lipophilic and prone to bioaccumulation .
- Phenylmercuric nitrate includes a nitrate ion , contributing to its oxidative instability and pharmaceutical utility as a preservative .
Functional Differences
- Biocidal Efficacy : Phenylmercuric acetate and nitrate exhibit broader-spectrum antimicrobial activity due to their higher mercury release rates, whereas this compound’s urea moiety may reduce bioavailability .
- Environmental Persistence: All phenylmercury compounds degrade into inorganic mercury, but phenylmercuric borate and nitrate show slower degradation in alkaline conditions .
Toxicity and Regulatory Status
- Acute Toxicity: this compound shares the neurotoxic and nephrotoxic effects common to organomercury compounds. However, phenylmercuric acetate is noted for causing rapid circulatory collapse, a trait less documented in this compound .
- Regulatory Restrictions : this compound is listed on the Red List of hazardous materials in construction due to mercury content . Similarly, phenylmercuric acetate and nitrate are banned in agricultural use in the EU and U.S. under mercury regulations .
Research Findings and Data Gaps
- Phenylmercuric acetate has been extensively studied for its acute toxicity in mammals, showing LD₅₀ values of 26–40 mg/kg in rats .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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